molecular formula C10H22BCl B14616079 Chlorobis(3-methylbutan-2-yl)borane CAS No. 58335-30-1

Chlorobis(3-methylbutan-2-yl)borane

Cat. No.: B14616079
CAS No.: 58335-30-1
M. Wt: 188.55 g/mol
InChI Key: FTWACRSXWJFUPT-UHFFFAOYSA-N
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Description

Chlorobis(3-methylbutan-2-yl)borane is an organoboron compound with the chemical formula C10H22BCl. It is a derivative of borane, where the boron atom is bonded to two 3-methylbutan-2-yl groups and one chlorine atom. This compound is known for its utility in organic synthesis, particularly in hydroboration reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobis(3-methylbutan-2-yl)borane can be synthesized through the reaction of borane (BH3) with 2-methylbut-2-ene. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration of 2-methylbut-2-ene followed by chlorination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorobis(3-methylbutan-2-yl)borane undergoes several types of chemical reactions, including:

    Hydroboration: It can add to alkenes and alkynes to form organoboron compounds.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorobis(3-methylbutan-2-yl)borane has a wide range of applications in scientific research:

    Chemistry: Used in hydroboration reactions to synthesize organoboron compounds, which are intermediates in various organic synthesis processes.

    Biology: Organoboron compounds derived from this compound are used in the development of boron-containing drugs and as probes in biological studies.

    Medicine: Boron neutron capture therapy (BNCT) utilizes boron compounds for targeted cancer treatment.

    Industry: Employed in the production of polymers and materials with enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of chlorobis(3-methylbutan-2-yl)borane primarily involves the hydroboration reaction. The boron atom in the compound adds to the carbon-carbon double or triple bonds of alkenes or alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield various products .

Comparison with Similar Compounds

Chlorobis(3-methylbutan-2-yl)borane is similar to other organoboron compounds such as disiamylborane and borane-tetrahydrofuran complex. it is unique due to the presence of the chlorine atom, which allows for additional substitution reactions. Similar compounds include:

This compound stands out for its versatility in organic synthesis and its applications in various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

58335-30-1

Molecular Formula

C10H22BCl

Molecular Weight

188.55 g/mol

IUPAC Name

chloro-bis(3-methylbutan-2-yl)borane

InChI

InChI=1S/C10H22BCl/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3

InChI Key

FTWACRSXWJFUPT-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C(C)C)(C(C)C(C)C)Cl

Origin of Product

United States

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